N,N-Dimethylpradimicin FA-2 is derived from pradimicin A, which is produced by the actinobacterium Micromonospora species. It belongs to the class of compounds known as glycopeptide antibiotics, which are characterized by their complex structures and ability to inhibit cell wall synthesis in fungi. The specific CAS number for N,N-Dimethylpradimicin FA-2 is 131426-59-0, indicating its unique chemical identity.
The synthesis of N,N-Dimethylpradimicin FA-2 involves several key steps:
The detailed reaction can be summarized as follows:
The molecular structure of N,N-Dimethylpradimicin FA-2 features a complex arrangement typical of glycopeptide antibiotics. Key structural components include:
The molecular formula can be represented as , with a molecular weight of approximately 466.53 g/mol.
N,N-Dimethylpradimicin FA-2 primarily undergoes reactions typical for glycopeptides:
Key parameters for these reactions include:
The mechanism of action for N,N-Dimethylpradimicin FA-2 involves:
Studies indicate that this compound exhibits potent antifungal activity against various strains by effectively compromising their cellular architecture.
N,N-Dimethylpradimicin FA-2 possesses several notable physical and chemical properties:
N,N-Dimethylpradimicin FA-2 has significant scientific applications:
Pradimicin antibiotics, discovered in the late 1980s, represent a structurally novel class of naturally occurring antifungal agents characterized by a unique dihydrobenzo[α]naphthacenequinone backbone. These compounds, produced by various Actinomyces species, demonstrated promising antifungal activity against diverse pathogenic fungi, including clinically relevant Candida and Aspergillus species. However, the therapeutic potential of early pradimicin derivatives was significantly limited by several factors: poor aqueous solubility restricted formulation options and bioavailability, variable in vitro potency across fungal species necessitated structural optimization, and acute toxicity concerns emerged at effective therapeutic doses in preclinical models [1].
The development of N,N-dimethylpradimicin FA-2 in 1990 marked a significant advancement in addressing these limitations. Through targeted chemical modification—specifically the reductive alkylation of the primary amino group in pradimicin FA-2—researchers achieved a breakthrough in solubility. This derivative exhibited dramatically enhanced water solubility while simultaneously demonstrating superior in vitro antifungal activity compared to the parent compound pradimicin A. Crucially, this modification also yielded improved animal tolerance in murine models, as evidenced by reduced acute toxicity profiles [1]. The successful synthesis and biological evaluation of this dimethylated derivative catalyzed extensive research into pradimicin structure-activity relationships, positioning it as a pivotal compound in antifungal drug discovery.
Table 1: Evolution of Key Pradimicin Derivatives
Compound | Modification Site | Key Improvement | Solubility Profile | Antifungal Spectrum |
---|---|---|---|---|
Pradimicin A | None (Parent compound) | Baseline activity | Low | Moderate |
Pradimicin FA-2 | Amino acid moiety | Precursor for modification | Moderate | Broad |
N,N-Dimethylpradimicin FA-2 (BMY-28864) | N,N-dimethylation of primary amine | Solubility, activity, reduced toxicity | High | Broad |
Pradimicin S | Saccharide moiety | Altered carbohydrate recognition | Moderate | Altered specificity |
N,N-Dimethylpradimicin FA-2 (systematic name: (2R)-2-[[(5S,6S)-5-[(2S,3R,4S,5S,6R)-5-(dimethylamino)-3-hydroxy-6-methyl-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]-3-hydroxypropanoic acid) possesses the molecular formula C₄₁H₄₆N₂O₁₉ and a molecular weight of 870.82 g/mol for the anhydrous form. The defining structural modification occurs at the C-4′ position, where the introduction of two methyl groups converts the primary amine into a tertiary dimethylamino group (N(CH₃)₂). This modification profoundly alters the compound's physicochemical properties without disrupting the essential mannose-recognition domain responsible for its unique mechanism of action [1] [4].
The carboxyl group within the D-serine-derived side chain and the strategically positioned hydroxyl groups on the aglycone and sugar moieties create a complex three-dimensional structure capable of calcium-dependent molecular recognition. Nuclear Magnetic Resonance (NMR) studies in aqueous solution (D₂O) reveal that this compound exhibits a dynamic conformational equilibrium and intrinsic self-association behavior, forming aggregates. Crucially, the presence of calcium ions (Ca²⁺) induces a dramatic conformational shift, facilitating the formation of a specific supramolecular complex essential for its antifungal function. The SMILES notation (C[C@@H]1C@@H accurately captures the compound's intricate stereochemistry [2] [4].
Table 2: Key Structural Features and Functional Implications
Structural Element | Location | Functional Role | Consequence of N,N-Dimethylation |
---|---|---|---|
Dihydrobenzo[α]naphthacenequinone | Core aglycone | Chromophore; Backbone rigidity | Unaffected |
Tertiary dimethylamino group (-N(CH₃)₂) | C-4′ position | Enhanced solubility; Reduced basicity | Dramatically improved water solubility; Altered aggregation behavior |
D-Serine moiety | Side chain | Calcium coordination; Sugar binding | Enhanced calcium binding affinity |
Disaccharide unit | Attached to aglycone | Solubility; Molecular recognition | Modulates interaction with fungal cell wall components |
Carboxyl group | D-Serine terminus | Calcium ion coordination; Ionic interactions | Critical for ternary complex formation |
Contemporary research on N,N-Dimethylpradimicin FA-2 (also known by its research code BMY-28864) focuses on elucidating its unique mechanism of antifungal action, which fundamentally differs from established classes like azoles or polyenes. A primary objective centers on comprehensively characterizing its calcium-dependent lectin-mimic binding to fungal cell wall mannans. This involves detailed structural biology approaches using techniques such as NMR spectroscopy and X-ray crystallography to visualize the ternary complex formed between the antibiotic, calcium ions, and specific mannose oligosaccharides [2] [3].
A second major research objective aims to establish the correlation between physicochemical properties and bioactivity. Investigations probe how the compound's self-association behavior and calcium-induced conformational changes directly impact its ability to disrupt fungal membrane integrity and induce lethal potassium ion efflux. Researchers utilize isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), and advanced fluorescence microscopy to quantify these interactions [2].
Furthermore, significant efforts are directed towards evaluating its in vivo therapeutic potential across diverse fungal infection models. Early studies demonstrated efficacy in three distinct experimental models of disseminated fungal infection, paving the way for investigating its potential against emerging resistant pathogens. A key challenge involves optimizing its pharmacokinetic profile while retaining the critical carbohydrate recognition capability that underpins its novel mechanism. Understanding potential synergistic interactions with established antifungal agents also constitutes an important research frontier [1] [3].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1